Lack of Direct Contractile Activity vs. Bradykinin (1-9)
In functional contractility assays, Bradykinin (2-9) exhibits no detectable contractile activity, whereas the parent peptide Bradykinin (1-9) produces robust contractions with a pD2 value of 7.7 ± 0.1 in isolated human small bronchi [1]. This complete absence of direct myotropic effect distinguishes Bradykinin (2-9) from all known B1 and B2 receptor agonists .
| Evidence Dimension | Contractile activity (pD2) |
|---|---|
| Target Compound Data | No detectable contractile activity |
| Comparator Or Baseline | Bradykinin (1-9): pD2 = 7.7 ± 0.1 in human small bronchi; pD2 values range 7.22-8.68 for B2 agonists in rat duodenum |
| Quantified Difference | Qualitative difference (activity vs. no activity) |
| Conditions | Isolated human small bronchus preparation; isolated rat duodenum |
Why This Matters
Researchers requiring a bradykinin-related peptide that does not directly activate B1 or B2 receptors must select Bradykinin (2-9) to avoid confounding myotropic effects.
- [1] Molimard M, et al. Contractile effects of bradykinin on the isolated human small bronchus. Br J Pharmacol. 1994;111(3):811-816. View Source
